molecular formula C14H18N4O2S B7139634 N-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]-1-thiophen-2-ylcyclohexane-1-carboxamide

N-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]-1-thiophen-2-ylcyclohexane-1-carboxamide

Cat. No.: B7139634
M. Wt: 306.39 g/mol
InChI Key: RTPTYHGHCPKAMI-UHFFFAOYSA-N
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Description

N-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]-1-thiophen-2-ylcyclohexane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a thiophene ring, and a cyclohexane carboxamide group, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]-1-thiophen-2-ylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c19-12(15-9-11-16-13(20)18-17-11)14(6-2-1-3-7-14)10-5-4-8-21-10/h4-5,8H,1-3,6-7,9H2,(H,15,19)(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPTYHGHCPKAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CS2)C(=O)NCC3=NNC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]-1-thiophen-2-ylcyclohexane-1-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The thiophene ring is then introduced via a coupling reaction, followed by the attachment of the cyclohexane carboxamide group through amidation reactions. Each step requires specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of scalable purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]-1-thiophen-2-ylcyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the triazole ring can produce various reduced triazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving triazole and thiophene derivatives.

    Medicine: Potential use in drug development due to its unique structure and reactivity.

    Industry: Applications in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]-1-thiophen-2-ylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in electron transfer processes, while the cyclohexane carboxamide group can enhance binding affinity to target molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
  • 7-(3-Bromo-4-methoxybenzyl)-1-ethyl-8-(((1R,2R)-2-hydroxycyclopentyl)amino)-3-(2-hydroxyethyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

N-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]-1-thiophen-2-ylcyclohexane-1-carboxamide is unique due to its combination of a triazole ring, a thiophene ring, and a cyclohexane carboxamide group. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.

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